molecular formula C20H17F2NO3 B610001 PF-06679142 CAS No. 1467059-66-0

PF-06679142

Cat. No.: B610001
CAS No.: 1467059-66-0
M. Wt: 357.3568
InChI Key: JQJNGAWEMYQJIQ-INIZCTEOSA-N
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Description

PF-06679142 is a small molecule drug developed by Pfizer Inc. It is known for its potent activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The compound has shown promising results in preclinical studies, particularly in the context of diabetic nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06679142 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an indole core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PF-06679142 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and pharmacokinetic properties .

Scientific Research Applications

PF-06679142 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.

    Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.

    Medicine: Explored as a potential therapeutic agent for conditions such as diabetic nephropathy and other metabolic disorders.

Mechanism of Action

PF-06679142 exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. AMPK activation leads to the phosphorylation of various downstream targets involved in metabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The molecular targets and pathways involved include the phosphorylation of acetyl-CoA carboxylase and the inhibition of mammalian target of rapamycin (mTOR) signaling .

Comparison with Similar Compounds

Properties

CAS No.

1467059-66-0

Molecular Formula

C20H17F2NO3

Molecular Weight

357.3568

IUPAC Name

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid

InChI

InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1

InChI Key

JQJNGAWEMYQJIQ-INIZCTEOSA-N

SMILES

O=C(C1=CNC2=C1C(F)=C(C3=CC=C([C@@H]4CCCCO4)C=C3)C(F)=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06679142;  PF06679142;  PF 06679142;  PF-6679142;  PF6679142;  PF 6679142; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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